![molecular formula C8H7FN2O B1391966 (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol CAS No. 1246088-53-8](/img/structure/B1391966.png)
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
概要
説明
“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a chemical compound with the empirical formula C8H7FN2O . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” can be represented by the SMILES stringOCc1c(F)cnc2[nH]ccc12 . The InChI key for this compound is WTEOTZYPQUTLNZ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol” is a solid compound . It has a molecular weight of 166.15 . The CAS Number for this compound is 1246088-53-8 .科学的研究の応用
Fibroblast Growth Factor Receptor Inhibitors
The compound is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives which are potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized from the compound, have shown significant activity on kinase inhibition . Kinases are enzymes that can modify other proteins by chemically adding phosphate groups, and they play a key role in various cellular processes, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.
Antimicrobial Activity
Pyrrolopyrazine derivatives, which include the compound, have exhibited antimicrobial activities . They can be used in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Pyrrolopyrazine derivatives have also shown anti-inflammatory activities . They can potentially be used in the treatment of inflammatory diseases.
Antiviral Activity
These derivatives have demonstrated antiviral activities . They can be used in the development of new antiviral drugs.
Safety and Hazards
作用機序
Target of Action
It is suggested that this compound might be involved in antiviral activities, specifically targeting the influenza a virus pb2 subunit .
Mode of Action
Given its potential antiviral activity, it may interact with the pb2 subunit of the influenza a virus, thereby inhibiting the virus’s replication process .
Biochemical Pathways
Considering its potential antiviral activity, it may influence the viral replication pathways of the influenza a virus .
Result of Action
Given its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .
特性
IUPAC Name |
(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-7-3-11-8-5(1-2-10-8)6(7)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOTZYPQUTLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678444 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
CAS RN |
1246088-53-8 | |
| Record name | (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


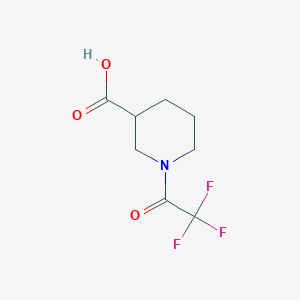
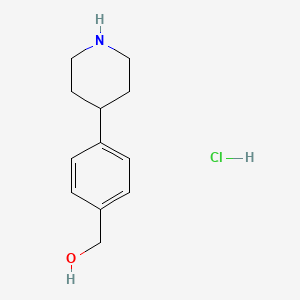
![1'H-Spiro[piperidine-4,4'-quinazolin]-2'(3'H)-one](/img/structure/B1391887.png)
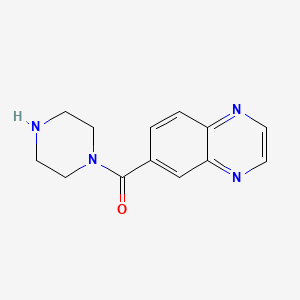
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1391891.png)
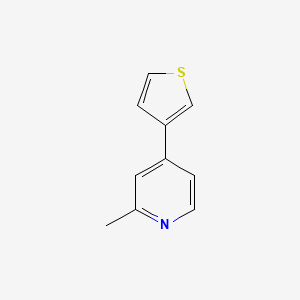
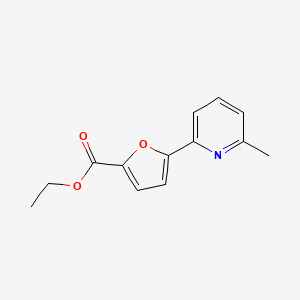

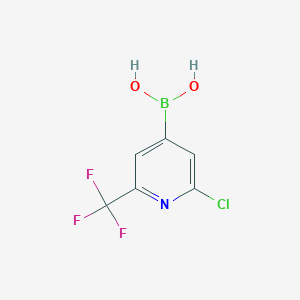
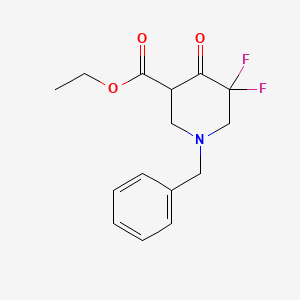

![8-(Tert-butoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1391905.png)
![5-Iodopyrazolo[1,5-A]pyrimidine](/img/structure/B1391906.png)